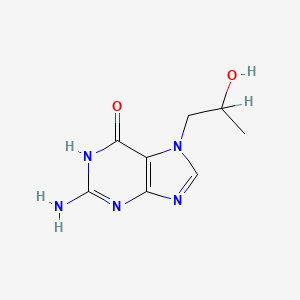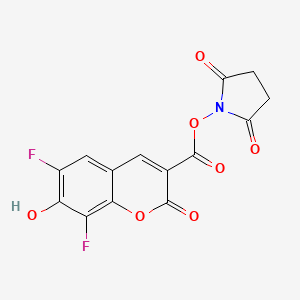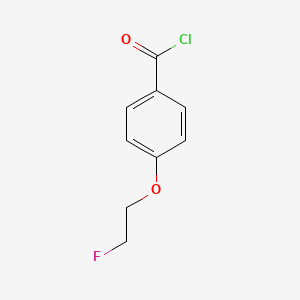
Mono(4-hydroxypentyl)phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(4-hydroxypentyl)phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of phthalic acid and is used in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-hydroxypentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-hydroxypentanol-d4. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Mono(4-hydroxypentyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketopentyl phthalate or 4-carboxypentyl phthalate.
Reduction: Formation of 4-hydroxypentyl alcohol.
Substitution: Formation of various substituted phthalate derivatives.
Wissenschaftliche Forschungsanwendungen
Mono(4-hydroxypentyl)phthalate-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in living organisms.
Medicine: Used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Applied as an environmental pollutant standard for detecting phthalate contamination in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of Mono(4-hydroxypentyl)phthalate-d4 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic fate of phthalates and their potential effects on health and the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(4-hydroxybutyl)phthalate
Uniqueness
Mono(4-hydroxypentyl)phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-labeled counterparts.
Eigenschaften
CAS-Nummer |
1346600-18-7 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
256.29 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI-Schlüssel |
PDIKFAUTXCJYHZ-USSMZTJJSA-N |
SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyme |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-hydroxypentyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


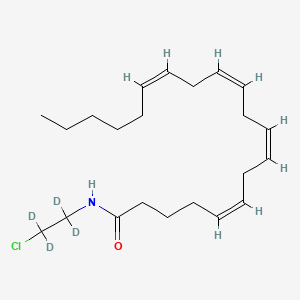
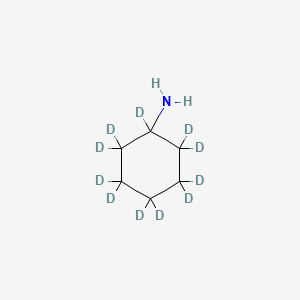
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
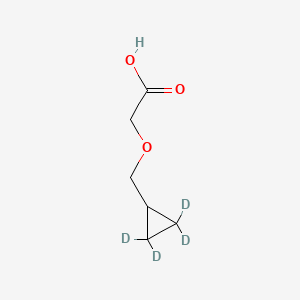
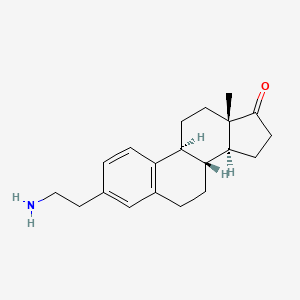
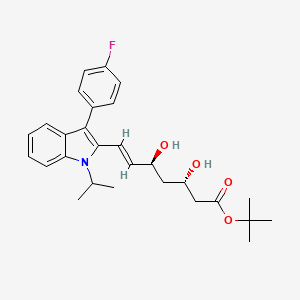
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
